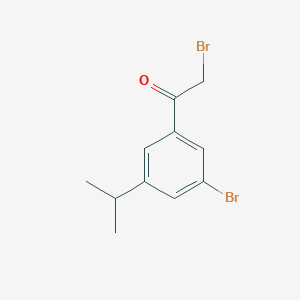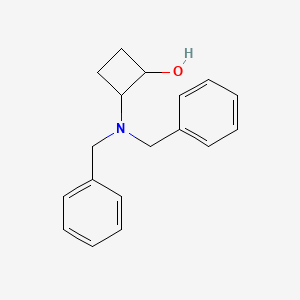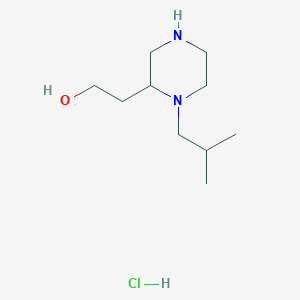
Streptophenazine I
Descripción general
Descripción
Streptophenazine I is a natural product derived from the marine bacterium Streptomyces strain HB202 , which was originally isolated from the sponge Halichondria panicea in the Baltic Sea. It belongs to the phenazine class of secondary metabolites. Phenazines consist of two benzene rings linked through two nitrogen atoms and exhibit a wide range of bioactivities, including antibacterial, antifungal, antiviral, and cytotoxic properties .
Synthesis Analysis
The biosynthesis of this compound involves complex enzymatic pathways within the Streptomyces strain HB202. Although specific details of its biosynthetic pathway are not covered in the available literature, further studies are needed to elucidate the enzymes and intermediates involved in its production .
Molecular Structure Analysis
This compound has a core phenazine structure, characterized by two benzene rings connected by nitrogen atoms. The exact molecular formula, stereochemistry, and functional groups present in this compound need further investigation. Recent studies have proposed revised structures for other streptophenazines (C, D, F, and H), indicating the importance of accurate structural determination .
Chemical Reactions Analysis
The chemical reactivity of this compound remains an area of interest. Researchers should explore its potential for derivatization and modifications to generate novel derivatives with enhanced bioactivities. Understanding its reactivity with various functional groups and its stability under different conditions is crucial for drug development .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Streptophenazine I, along with other streptophenazine derivatives, exhibits notable antibacterial activity. For instance, studies have shown that certain streptophenazines demonstrate moderate antibacterial properties against bacteria such as Staphylococcus epidermidis and Bacillus subtilis. The variation in bioactivities of streptophenazines, including this compound, based on small structural changes has led to further studies exploring new derivatives and their potential applications (Kunz et al., 2014). Additionally, compounds related to this compound have shown antibacterial effects against Bacillus cereus, with IC50 values ranging between 6.25–12.50 μg/mL (Bunbamrung et al., 2014).
Asymmetric Synthesis and Structural Insights
The asymmetric synthesis of streptophenazine derivatives, including this compound, has been a subject of interest in the scientific community. These efforts not only facilitate the production of these compounds but also provide insights into their molecular structure and potential modifications for enhanced activity. For instance, the asymmetric synthesis of Streptophenazine G, closely related to this compound, helped in revising its molecular structure and determining its absolute configuration (Yang et al., 2012).
Potential for New Natural Product Discovery
Streptophenazines, including this compound, have been highlighted in research for their potential as new natural products. For example, N-acetyl-cysteinylated streptophenazines produced by soil-derived Streptomyces sp. were identified through a metabolomic approach. These compounds, closely related to this compound, exhibit broad-spectrum antibacterial activity while demonstrating low cytotoxicity (Vind et al., 2021).
Propiedades
IUPAC Name |
methyl 6-[(1S,2R)-1,7-dihydroxy-2-methoxycarbonyl-7-methyloctyl]phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,31)14-6-5-9-17(24(30)33-4)22(28)15-10-7-12-18-20(15)26-19-13-8-11-16(21(19)27-18)23(29)32-3/h7-8,10-13,17,22,28,31H,5-6,9,14H2,1-4H3/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCMUKPBNRTMJ-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)


![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)
![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)



![5-Cyanobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1487280.png)
